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Compound of Interest

Compound Name:
2-[(3-Chloropropyl)sulfanyl]-1,3-

benzothiazole

CAS No.: 2591-14-2

Cat. No.: B381983 Get Quote

Executive Summary
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding

to multiple biological targets with high affinity. The critical determinant of its pharmacological

profile is often the substitution at the 2-position.[1]

This guide objectively compares S-linked (2-mercaptobenzothiazole derived) and N-linked (2-

aminobenzothiazole derived) derivatives.

Verdict:N-linked derivatives generally excel as kinase inhibitors and antifungal agents due to

their capacity for hydrogen bond formation within ATP-binding pockets. S-linked derivatives

dominate in antibacterial and membrane-disrupting applications due to superior lipophilicity

and membrane permeability, though they face distinct metabolic stability challenges

(oxidation).

Structural & Physicochemical Basis[2][3][4][5]
To design effective analogs, one must understand the fundamental differences introduced by

the heteroatom linkage.
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Feature N-Linked (2-Amino) S-Linked (2-Mercapto)

Bond Geometry
Planar (sp² hybridized often),

shorter bond length.

Angled (approx 90-100°),

longer C-S bond.

H-Bonding
Strong H-bond donor (NH) and

acceptor.

Weak H-bond acceptor; No

donor capability.

Lipophilicity (LogP) Lower (Polar). Higher (Lipophilic).

Metabolic Liability N-acetylation, N-oxidation.

S-oxidation

(Sulfoxide/Sulfone), Disulfide

exchange.

Target Interaction
Specific "Key-Lock" binding

(e.g., Kinase hinge regions).

Non-specific hydrophobic

pockets, Membrane

intercalation.

Expert Insight: The "Hinge Binder" Effect
In kinase inhibitor design, the N-linked benzothiazole often mimics the adenine ring of ATP. The

nitrogen atom acts as a crucial hydrogen bond donor to the "hinge region" of the kinase

enzyme. S-linked derivatives lack this donor capability, making them less effective as ATP-

competitive inhibitors but more effective in allosteric hydrophobic pockets.

Comparative Biological Activity[3]
Antimicrobial Activity (Bacteria vs. Fungi)
Experimental data indicates a distinct divergence in antimicrobial spectrum based on the

linkage.[1]

S-Linked (Antibacterial Dominance):

Mechanism: S-linked derivatives (thioethers) exhibit high lipophilicity, allowing passive

diffusion through the peptidoglycan layer of Gram-positive bacteria (S. aureus).

Data Trend: 2-mercapto derivatives frequently show lower MIC (Minimum Inhibitory

Concentration) values against bacteria compared to their isosteric 2-amino counterparts.
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Key Finding: Substitution of the thiol (-SH) with an amino (-NH2) group often results in a

loss of antibacterial activity but a gain in antifungal potency.

N-Linked (Antifungal Dominance):

Mechanism: Inhibition of fungal enzymes (e.g., CYP51/lanosterol 14α-demethylase).

SAR Insight: Bulky groups at the 6-position of the benzothiazole ring, combined with an N-

linkage, significantly enhance activity against Candida albicans.

Table 1: General Antimicrobial Potency Trends

Target
Organism

S-Linked
Potency

N-Linked
Potency

Primary
Mechanism (S-
Linked)

Primary
Mechanism (N-
Linked)

S. aureus (G+) High Moderate/Low

DNA Gyrase

inhibition /

Membrane

disruption

Dihydrofolate

reductase

inhibition

E. coli (G-) Moderate Low
Cell wall

permeation

Dihydropteroate

synthase

inhibition

C. albicans

(Fungi)
Low High

Non-specific

toxicity

Ergosterol

biosynthesis

inhibition

Anticancer Activity[4][6][7][8][9][10][11]
N-Linked (Kinase Targeting):

Derivatives such as Riluzole (though primarily for ALS) and its sulfonamide analogs show

potent anticancer activity.

Target: PI3K, EGFR, and Topoisomerase II.
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Binding: The NH moiety forms hydrogen bonds with residues like Asp or Glu in the active

site.

S-Linked (Cytotoxicity & Apoptosis):

Mechanism: Often induce apoptosis via Reactive Oxygen Species (ROS) generation or

tubulin polymerization inhibition.

Metabolic Activation: Thioethers can be metabolized to sulfones, which act as

electrophiles, covalently modifying cysteine residues in tumor-associated proteins.

Visualizing the Structure-Activity Relationship (SAR)
[4][12][13][14]
The following diagram maps the decision logic for selecting a linkage based on the desired

biological target.

Benzothiazole Core 2-Position Linkage

N-Linked (Amino/Amide)
Substitution

S-Linked (Thioether)

Substitution

High H-Bonding CapacityPhysicochemical Property

Target: Kinases (EGFR, PI3K)

ATP Mimicry

Target: Fungi (Candida)Enzyme Inhibition

High Lipophilicity (LogP)Physicochemical Property Target: Bacteria (S. aureus)Penetration

Target: Membrane Disruption

Intercalation

Click to download full resolution via product page

Caption: SAR decision tree illustrating how the 2-position linkage dictates physicochemical

properties and subsequent biological targeting.
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To validate these activities, the following standardized workflows are recommended. These

protocols ensure reproducibility and minimize artifacts caused by solubility issues (common

with S-linked derivatives).

Synthesis Pathways
S-Linked Synthesis: Nucleophilic substitution.

React 2-mercaptobenzothiazole with alkyl halide in ethanol/acetone.

Base: K₂CO₃ or Et₃N.

Reflux 4-8 hours.

N-Linked Synthesis: Acylation or Condensation.

React 2-aminobenzothiazole with acyl chloride (for amides) or aldehyde (for Schiff bases).

Solvent: DMF or Glacial Acetic Acid.

Biological Assay Workflow (Self-Validating)
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Compound Library
(N vs S Linked)

Solubility Check
(DMSO < 1%)

Primary Screen
(MTT / Disc Diffusion)

Cytotoxicity (IC50)
Cell Lines: MCF-7, HepG2

Antimicrobial (MIC)
Strains: S. aureus, C. albicans

Positive Controls
(Doxorubicin / Ciprofloxacin)

Mechanistic Validation
(Docking / Enzyme Assay)
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Caption: Standardized screening workflow ensuring solubility controls and mechanistic

validation for benzothiazole derivatives.

Detailed Protocol: MIC Determination (Broth
Microdilution)
Objective: Compare antibacterial potency of S- vs N-linked analogs.

Preparation: Dissolve compounds in 100% DMSO (Stock 10 mg/mL). Dilute in Mueller-

Hinton Broth to <1% DMSO final.

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL).

Plating: Add 100 µL of compound dilution series to 96-well plates. Add 100 µL inoculum.
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Controls:

Positive: Ciprofloxacin.[2]

Negative: DMSO vehicle (must show no inhibition).

Sterility: Broth only.

Incubation: 37°C for 24 hours.

Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no

visible growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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